molecular formula C12H11N7O2S B11012309 N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B11012309
M. Wt: 317.33 g/mol
InChI Key: HIZGZRPNLULBFX-UHFFFAOYSA-N
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Description

N-[5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound featuring a fused tetrazolo[1,5-a]pyridine core linked to a 1,3,4-thiadiazole ring via a carboxamide bridge. This structural framework suggests possible applications in medicinal chemistry or agrochemicals, given the prevalence of thiadiazole and tetrazolo-pyridine derivatives in bioactive molecules .

Properties

Molecular Formula

C12H11N7O2S

Molecular Weight

317.33 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C12H11N7O2S/c20-10(7-3-4-9-14-17-18-19(9)6-7)13-12-16-15-11(22-12)8-2-1-5-21-8/h3-4,6,8H,1-2,5H2,(H,13,16,20)

InChI Key

HIZGZRPNLULBFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Synthesis of Tetrazolo[1,5-a]Pyridine-6-Carboxylic Acid

The tetrazolo[1,5-a]pyridine scaffold is synthesized via multicomponent reactions (MCRs). A representative protocol involves cyclocondensation of 5-aminotetrazole with α,β-unsaturated carbonyl compounds. For example, reacting 5-aminotetrazole with ethyl acetoacetate under acidic conditions yields tetrazolo[1,5-a]pyridine-6-carboxylate esters . Hydrolysis of the ester group using aqueous NaOH (2 M, 80°C, 4 h) produces the carboxylic acid derivative with >90% purity .

Key Data:

StepReagents/ConditionsYieldPurity
Cyclocondensation5-Aminotetrazole, DMF, 110°C78%85%
Ester HydrolysisNaOH (2 M), EtOH, 80°C95%92%

Formation of 5-(Tetrahydrofuran-2-yl)-1,3,4-Thiadiazol-2-Amine

The thiadiazole ring is constructed via cyclization of thiosemicarbazides. Tetrahydrofuran-2-carboxylic acid is first converted to its hydrazide by treatment with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (12 h, reflux). Subsequent reaction with carbon disulfide (CS₂) in the presence of H₂SO₄ (conc.) generates 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine .

Reaction Mechanism:

  • Hydrazide Formation:
    RCOOH+NH2NH2RCONHNH2\text{RCOOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{RCONHNH}_2

  • Cyclization:
    RCONHNH2+CS2H2SO4Thiadiazole+H2S\text{RCONHNH}_2 + \text{CS}_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{Thiadiazole} + \text{H}_2\text{S}

Optimization Note:

  • Excess CS₂ (1.5 equiv.) improves yield by preventing disulfide byproducts .

  • Lowering H₂SO₄ concentration to 70% reduces decomposition .

Amidation of Tetrazolo[1,5-a]Pyridine-6-Carboxylic Acid

The carboxylic acid is activated for amide coupling using carbodiimides. A mixture of tetrazolo[1,5-a]pyridine-6-carboxylic acid (1 equiv.), EDCl (1.2 equiv.), and HOBt (1.1 equiv.) in DMF forms the active ester intermediate. Adding 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (1.05 equiv.) at 0°C followed by stirring at room temperature (24 h) yields the target carboxamide .

Critical Parameters:

  • Solvent: DMF enhances solubility of polar intermediates .

  • Temperature: Slow addition at 0°C minimizes racemization.

Yield Data:

Coupling AgentSolventTime (h)Yield
EDCl/HOBtDMF2482%
CDITHF1875%

Alternative Routes via One-Pot Strategies

Recent advances employ one-pot MCRs to streamline synthesis. For instance, combining 5-aminotetrazole, tetrahydrofuran-2-carbaldehyde, and pyridine-6-carbonyl chloride in the presence of Fe₃O₄@SiO₂-(PP)(HSO₄)₂ catalysts produces the target compound in 88% yield under solvent-free conditions . This method reduces purification steps and improves atom economy.

Catalyst Performance:

Catalyst LoadingTemperatureTimeYield
5 wt%100°C2 h88%
10 wt%100°C1.5 h85%

Structural Validation and Purity Optimization

Final compounds are characterized via NMR, HPLC, and X-ray crystallography. Key spectroscopic features include:

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, tetrazole-H), 3.85–3.92 (m, 2H, tetrahydrofuran-OCH₂) .

  • HPLC Purity: >98% achieved via recrystallization from ethanol/water (3:1) .

Impurity Profile:

  • Common Byproducts: Unreacted thiadiazole amine (<2%) and dimerized carboxamide (<1%).

Industrial-Scale Considerations

For bulk production, continuous flow reactors replace batch processes. Utilizing microreactors with immobilized catalysts (e.g., HMTA-BAIL@MIL-101(Cr)) enhances throughput, achieving 1.2 kg/day with 86% yield . Critical parameters include residence time (8 min) and pressure (2 atm) .

Challenges and Mitigation Strategies

  • Tetrazole Ring Stability:

    • Issue: Acidic conditions promote ring-opening.

    • Solution: Neutral pH during coupling steps .

  • Thiadiazole Sulfur Oxidation:

    • Issue: Formation of sulfoxide byproducts.

    • Solution: Inert atmosphere (N₂) and antioxidant additives (BHT) .

Chemical Reactions Analysis

Types of Reactions

N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized heterocyclic derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key pharmacological activities include:

  • Antimicrobial Activity : Compounds containing thiadiazole and tetrazole rings have demonstrated significant antimicrobial properties. Research indicates that derivatives of these compounds can inhibit the growth of various bacterial and fungal strains, suggesting potential applications in treating infections .
  • Anticancer Properties : The structural features of N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide position it as a candidate for anticancer drug development. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting its utility in treating inflammatory diseases.

Synthesis and Derivative Development

The synthesis of this compound involves several chemical transformations that allow for the introduction of various functional groups.

Synthetic Pathways

Common synthetic strategies include:

  • Nucleophilic Substitution Reactions : These reactions are often employed to introduce functional groups that enhance biological activity.
  • Cyclization Reactions : Cyclization is essential for forming the tetrazole and thiadiazole rings within the compound .

Case Studies

Several studies have explored the applications of compounds similar to this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains with IC50 values indicating strong potency .
Study BAnticancer PotentialInduced apoptosis in breast cancer cell lines through activation of caspase pathways .
Study CAnti-inflammatory EffectsShowed reduced edema in animal models when administered prior to inflammatory stimuli.

Mechanism of Action

The mechanism of action of N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in 1,3,4-Thiadiazole Derivatives

provides a series of 1,3,4-thiadiazol-2-yl acetamide derivatives (e.g., compounds 5e–5m ) with varying substituents. Key comparisons include:

Compound ID Substituent on Thiadiazole Phenoxy/Acetamide Substituent Yield (%) Melting Point (°C)
5e 4-Chlorobenzylthio 5-Isopropyl-2-methylphenoxy 74 132–134
5f Methylthio 2-Isopropyl-5-methylphenoxy 79 158–160
5j 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy 82 138–140
Target Tetrahydrofuran-2-yl Tetrazolo-pyridine-carboxamide N/A N/A
  • Key Differences :
    • The target compound replaces the acetamide group in 5e–5m with a tetrazolo-pyridine-carboxamide system, likely enhancing π-π stacking interactions and metabolic stability.
    • The tetrahydrofuran-2-yl substituent introduces a polar oxygen atom, contrasting with the lipophilic methylthio or arylthio groups in 5e–5m . This may improve aqueous solubility but reduce membrane permeability .

Functional Analogues in Agrochemicals

highlights tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea), a urea-based herbicide. Comparisons include:

Property Tebuthiuron Target Compound
Core Structure Urea-linked thiadiazole Carboxamide-linked tetrazolo-pyridine-thiadiazole
Substituent tert-Butyl Tetrahydrofuran-2-yl
Bioactivity Herbicidal (soil-applied) Unknown, but structural motifs suggest potential pesticidal/antimicrobial activity
Solubility Low water solubility Likely higher due to tetrahydrofuran

Antimicrobial Thiadiazole Derivatives

describes N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones with antimicrobial activity. For example, 5d and 5k inhibit Fusarium graminearum (wheat blight) at 50 μg/mL. While the target compound lacks a pyrazole-quinazoline system, its tetrazolo-pyridine and thiadiazole moieties could similarly interact with microbial enzymes or DNA gyrase, warranting further bioactivity studies .

Biological Activity

N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

1. Structural Overview

The compound features a complex structure that includes a tetrazolo-pyridine core fused with a thiadiazole ring and a tetrahydrofuran substituent. This unique combination may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This mechanism is crucial in pathways related to cancer cell growth and other diseases.
  • Protein-Ligand Interactions : It has been shown to modulate protein functions by affecting protein-ligand interactions, which can lead to alterations in cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of tetrazolo-pyridine compounds have demonstrated significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through multiple pathways:

  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Cytotoxicity : The compound exhibits cytotoxic effects against several cancer types, with varying degrees of sensitivity across different cell lines. For example, compounds similar to this compound have shown GI₅₀ values in the low micromolar range against leukemia subpanels .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Studies have highlighted its effectiveness against Gram-positive and Gram-negative bacteria. For instance, MIC values were reported for Staphylococcus aureus and Escherichia coli, indicating substantial antibacterial activity .
  • Fungal Activity : The compound's antifungal properties have been assessed against Candida species with promising results .

4. Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparison can be drawn with other tetrazolo derivatives:

Compound NameStructure FeaturesBiological Activity
Tetrazolo[1,5-a]pyridine-6-carboxylic acidLacks tetrahydrofuran groupLower solubility; varied reactivity
N-methyl tetrazolo[1,5-a]pyridine-6-carboxamideMethyl group instead of tetrahydrofuranAltered pharmacokinetics; reduced efficacy
Other thiadiazole derivativesVarious substituentsDiverse activities; some show high antimicrobial efficacy

5. Case Studies

Several studies have focused on the synthesis and evaluation of the biological activities of this class of compounds:

Study 1: Anticancer Evaluation

A study synthesized various tetrazolo derivatives and evaluated their anticancer properties using the National Cancer Institute's DTP NCI protocol. Results indicated that certain derivatives exhibited significant cytotoxicity against leukemia cell lines with GI₅₀ values ranging from 1.64 μM to 4.58 μM .

Study 2: Antimicrobial Activity Assessment

Research involving the disk diffusion method assessed the antimicrobial efficacy of thiadiazole derivatives against pathogens like Candida albicans and Staphylococcus aureus. The results showed that some compounds had MIC values comparable to standard antibiotics like penicillin .

6. Conclusion

This compound exhibits promising biological activities that warrant further investigation for potential therapeutic applications. Its multifaceted mechanisms of action make it a valuable candidate for drug development in oncology and infectious disease treatment.

Q & A

Q. How can structural ambiguities in X-ray crystallography or NMR be resolved?

  • Methodological Answer: For X-ray: Refine crystal structures using Olex2 or SHELXL , validating bond lengths/angles against Cambridge Structural Database entries . For NMR: Assign ambiguous peaks via NOESY/ROESY to confirm spatial proximity of protons (e.g., amide NH to thiadiazole CH) .

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